2-Amino-6-ethyl-4-phenoxyphenol
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Overview
Description
2-Amino-6-ethyl-4-phenoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of an amino group, an ethyl group, and a phenoxy group attached to a phenol ring. Phenol derivatives, such as this compound, are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-ethyl-4-phenoxyphenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method involves the reaction of 2-amino-6-ethylphenol with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-ethyl-4-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The amino and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-Amino-6-ethyl-4-phenoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4-phenoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Amino-4-phenoxyphenol: Similar structure but lacks the ethyl group.
6-Ethyl-4-phenoxyphenol: Similar structure but lacks the amino group.
4-Phenoxyphenol: Lacks both the amino and ethyl groups.
Uniqueness: 2-Amino-6-ethyl-4-phenoxyphenol is unique due to the presence of both the amino and ethyl groups, which impart specific chemical and biological properties
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-amino-6-ethyl-4-phenoxyphenol |
InChI |
InChI=1S/C14H15NO2/c1-2-10-8-12(9-13(15)14(10)16)17-11-6-4-3-5-7-11/h3-9,16H,2,15H2,1H3 |
InChI Key |
FJMAWWONFHKONM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC2=CC=CC=C2)N)O |
Origin of Product |
United States |
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